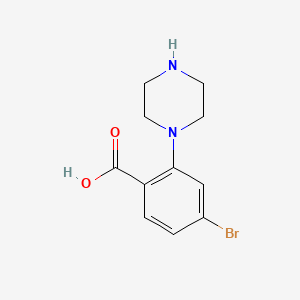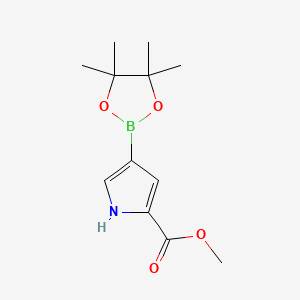![molecular formula C7H7BrN2O B599112 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine CAS No. 1203499-19-7](/img/structure/B599112.png)
8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine: is a halogenated heterocyclic compound with the molecular formula C7H7BrN2O and a molecular weight of 215.05 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine typically involves the bromination of 2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures and may involve the use of a catalyst to enhance the reaction rate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production process is designed to be cost-effective and scalable, often involving continuous flow reactors and automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in solvents like dimethyl sulfoxide or ethanol.
Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives such as N-oxides or hydroxylated compounds.
Reduction Products: Dehalogenated compounds or other reduced forms.
Scientific Research Applications
Chemistry: 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It is investigated for its interactions with various biological targets and its potential therapeutic effects .
Medicine: The compound is explored for its potential use in medicinal chemistry, particularly in the development of new drugs. Its unique structure makes it a candidate for the design of molecules with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also utilized in the development of new technologies and processes .
Mechanism of Action
The mechanism of action of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine involves its interaction with specific molecular targets. The bromine atom in the compound can participate in halogen bonding, which influences its binding affinity to various biological receptors. The compound may also undergo metabolic transformations that activate or deactivate its biological effects .
Molecular Targets and Pathways:
Receptors: The compound may bind to specific receptors, modulating their activity and leading to various biological responses.
Enzymes: It can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways.
Signaling Pathways: The compound may influence signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
- 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
- 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
- 6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Comparison: 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine is unique due to its specific bromination pattern and the position of the bromine atom on the pyrido[3,4-b][1,4]oxazine ring. This structural feature influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the bromine atom at the 8-position can enhance its binding affinity to certain biological targets and alter its pharmacokinetic properties .
Properties
IUPAC Name |
8-bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-5-3-9-4-6-7(5)10-1-2-11-6/h3-4,10H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSDVIXRHSRWEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CN=CC(=C2N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673652 |
Source


|
| Record name | 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203499-19-7 |
Source


|
| Record name | 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
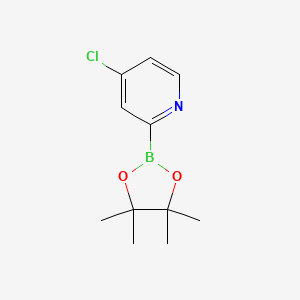
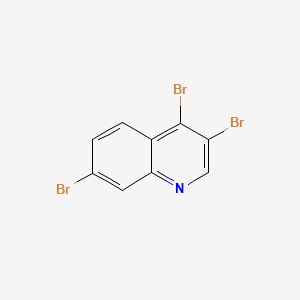

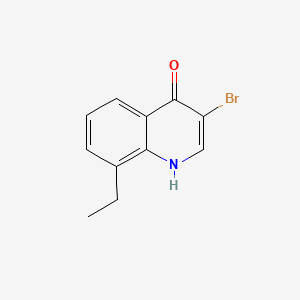

![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B599038.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B599039.png)



